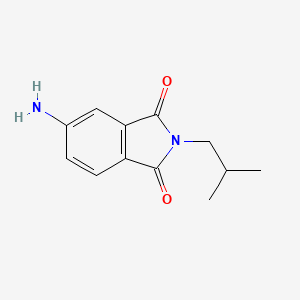

5-环丙基-4-苯基-4H-1,2,4-三唑-3-硫醇

描述

5-Cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C11H11N3S and a molecular weight of 217.29 . It is a solid substance .

Synthesis Analysis

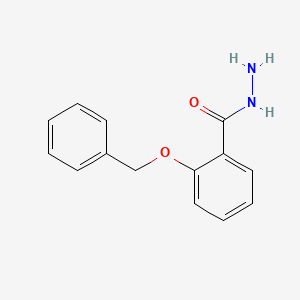

The synthesis of similar compounds involves the reaction of benzoic acid hydrazide with carbon disulfide in the solution of alkali ethanol to give potassium dithiocarbazinate salt. The basic nucleus 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is prepared by cyclization of potassium salt with hydrazine hydrate .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11N3S/c15-11-13-12-10 (8-6-7-8)14 (11)9-4-2-1-3-5-9/h1-5,8H,6-7H2, (H,13,15) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted melting point of 175.84°C and a predicted boiling point of approximately 315.2°C at 760 mmHg . The predicted density is approximately 1.4 g/cm3, and the predicted refractive index is n20D 1.76 .科学研究应用

Proteomics Research

“5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, post-translational modifications, or protein abundance in different conditions.

Organic Building Blocks

This compound is considered an organic building block . Organic building blocks are often used in the synthesis of complex organic compounds. They can be used to construct new molecules in research and industrial chemical reactions.

Surface Enhanced Raman Scattering (SERS) Probes

Triazole-thiol compounds have been used in the design of Surface Enhanced Raman Scattering (SERS) based probes for fast and accurate detection of DNA markers . Although it’s not specifically mentioned for “5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol”, it’s plausible that it could be used in a similar manner.

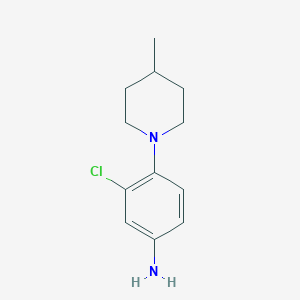

Antibacterial Agents

1,2,4-Triazoles have been studied for their antibacterial properties . While the specific antibacterial activity of “5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol” is not mentioned, it’s possible that it could exhibit similar properties due to its triazole-thiol structure.

安全和危害

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information includes the following precautionary statements: P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P321 (specific treatment - see instructions on the label), P330 (rinse mouth), P405 (store locked up), and P501 (dispose of contents/container in accordance with local regulations) .

作用机制

Target of Action

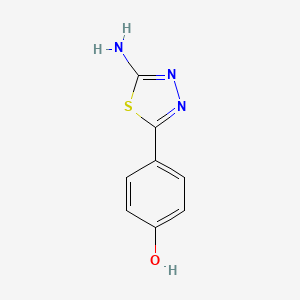

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Mode of Action

It’s known that triazole derivatives can interact with various biological targets through hydrogen bonding due to the presence of nitrogen atoms in the triazole ring .

Biochemical Pathways

Based on the broad range of activities exhibited by similar compounds, it can be inferred that multiple pathways might be influenced .

Result of Action

Similar compounds have been reported to exhibit inhibitory effects on various enzymes and display antimicrobial and anticancer activities .

Action Environment

The action of 5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol can be influenced by environmental factors. For instance, it has been reported as a corrosion inhibitor for copper in 3.5% NaCl solutions . It’s also noted that the compound is stable under normal conditions but may decompose under high temperature and high humidity .

属性

IUPAC Name |

3-cyclopropyl-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c15-11-13-12-10(8-6-7-8)14(11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGLHDYAQXRRMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=S)N2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1268684.png)

![Methyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B1268687.png)

![5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid](/img/structure/B1268707.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-](/img/structure/B1268708.png)